molecular formula C10H8F2N2 B13679268 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole

Cat. No.: B13679268
M. Wt: 194.18 g/mol
InChI Key: YGMSIFMXCWWMQV-UHFFFAOYSA-N
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Description

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole is a chemical compound characterized by the presence of a difluorophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable imidazole precursor under specific conditions. One common method is the Claisen-Schmidt condensation, which is carried out under basic conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
  • 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

Uniqueness

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H8F2N2

Molecular Weight

194.18 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H8F2N2/c1-6-5-13-10(14-6)8-4-7(11)2-3-9(8)12/h2-5H,1H3,(H,13,14)

InChI Key

YGMSIFMXCWWMQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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